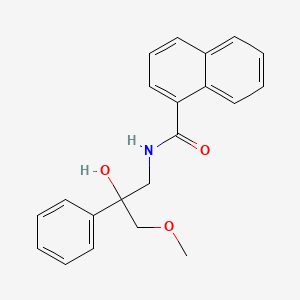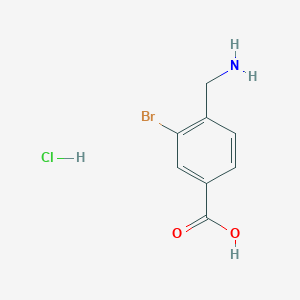![molecular formula C18H17FN2O2 B2421313 2-Fluor-N-[4-(2-Oxopiperidin-1-yl)phenyl]benzamid CAS No. 922864-72-0](/img/structure/B2421313.png)
2-Fluor-N-[4-(2-Oxopiperidin-1-yl)phenyl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and features a fluorine atom, which often imparts unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential in biological assays, where it may act as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Preliminary studies suggest that it could be used in the treatment of certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
Target of Action
The primary target of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clotting .
Mode of Action
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting a competitive inhibition . This interaction results in a rapid onset of inhibition of FXa , reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation . This results in an antithrombotic effect .
Pharmacokinetics
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide’s action are primarily antithrombotic . By inhibiting FXa and reducing thrombin generation, it prevents the formation of blood clots . This can be beneficial in the prevention and treatment of various thromboembolic diseases .
Vorbereitungsmethoden
The synthesis of 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Analyse Chemischer Reaktionen
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Vergleich Mit ähnlichen Verbindungen
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds such as:
Apixaban: A direct inhibitor of activated factor X, used in the prevention and treatment of thromboembolic diseases.
Trifluoromethyl group-containing drugs: These compounds often exhibit unique pharmacological activities due to the presence of the trifluoromethyl group.
Eigenschaften
IUPAC Name |
2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-6-2-1-5-15(16)18(23)20-13-8-10-14(11-9-13)21-12-4-3-7-17(21)22/h1-2,5-6,8-11H,3-4,7,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDDRDKRUWYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2421234.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2421239.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2421240.png)

![3-(4-chlorophenyl)-5-methyl-7-(piperidine-1-carbonyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2421242.png)
![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)
![2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-pyrrol-3-yl}thio)benzoic acid](/img/structure/B2421245.png)
![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2421246.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate](/img/structure/B2421247.png)

![methyl 4-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2421252.png)
